molecular formula C7H7N5O B1484576 4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol CAS No. 2090173-69-4

4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol

Cat. No.: B1484576
CAS No.: 2090173-69-4
M. Wt: 177.16 g/mol
InChI Key: AUJGBAWAYKZHFS-UHFFFAOYSA-N
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Description

4-Amino-6-(1H-imidazol-1-yl)pyridazin-3-ol is a heterocyclic organic compound featuring a pyridazine ring substituted with an amino group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol typically involves the following steps:

  • Formation of the Pyridazine Core: The pyridazine ring can be constructed using methods such as the condensation of hydrazines with 1,3-dicarbonyl compounds.

  • Introduction of the Imidazole Group: The imidazole moiety can be introduced through nucleophilic substitution reactions involving imidazole derivatives.

  • Amination: The amino group is introduced through amination reactions, often involving reagents like ammonia or primary amines under specific conditions.

Industrial Production Methods: Industrial-scale production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, involving reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Alkyl halides, sulfonates, and strong bases.

Major Products Formed:

  • Oxidation: Various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction: Reduced forms of the compound, such as amines and alcohols.

  • Substitution: Substituted pyridazines and imidazoles.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It has potential biological activity, including antimicrobial and antitumor properties. Medicine: Research is ongoing to explore its use in drug development, particularly for conditions involving bacterial infections and cancer. Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Amino-6-(1H-benzimidazol-1-yl)pyridazin-3-ol: Similar structure but with a benzimidazole group instead of imidazole.

  • 4-Amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol: Similar structure but with a pyrazole group instead of imidazole.

Uniqueness: 4-Amino-6-(1H-imidazol-1-yl)pyridazin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-amino-3-imidazol-1-yl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c8-5-3-6(10-11-7(5)13)12-2-1-9-4-12/h1-4H,(H2,8,10)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJGBAWAYKZHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=NNC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol
Reactant of Route 2
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Reactant of Route 3
4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol
Reactant of Route 4
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Reactant of Route 5
4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol
Reactant of Route 6
Reactant of Route 6
4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol

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